N-methyl-3-(5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide

Description

Properties

IUPAC Name |

N-methyl-3-[5-[1-(5-methylthiophen-2-yl)sulfonylazetidin-3-yl]-1,2,4-oxadiazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S2/c1-11-6-7-15(27-11)28(24,25)22-9-14(10-22)18-20-16(21-26-18)12-4-3-5-13(8-12)17(23)19-2/h3-8,14H,9-10H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGHQXLJBNFZFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-3-(5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

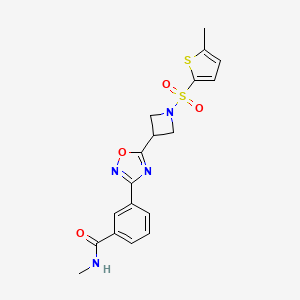

Chemical Structure

The compound's structure can be broken down into distinct functional groups:

- Azetidine ring : A saturated four-membered ring contributing to the compound's overall stability.

- Oxadiazole moiety : Known for its role in enhancing biological activity through electron-withdrawing properties.

- Sulfonyl group : Often associated with increased solubility and bioavailability.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of azetidine and oxadiazole have shown effectiveness against various bacterial strains. The sulfonyl group enhances the interaction with microbial enzymes, potentially leading to inhibition of growth.

| Compound | Target Organism | Activity |

|---|---|---|

| N-methyl derivative | Escherichia coli | Moderate |

| N-methyl derivative | Staphylococcus aureus | Strong |

| N-methyl derivative | Candida albicans | Weak |

Anticancer Properties

In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells. The presence of the oxadiazole ring is crucial for this activity, as it has been linked to the modulation of apoptotic pathways.

Case Study : A study involving structurally related compounds showed a significant reduction in cell viability in breast cancer cell lines (MCF-7) when treated with derivatives containing the oxadiazole and sulfonyl groups. The IC50 values were reported at concentrations as low as 10 µM, indicating potent activity.

The proposed mechanism for the biological activity of this compound involves:

- Inhibition of Enzymatic Activity : The sulfonyl group may interact with active sites of enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in target cells, leading to apoptosis.

- Interference with Signal Transduction Pathways : The oxadiazole moiety could disrupt key signaling pathways involved in cell survival.

Research Findings

A comprehensive review of literature reveals several studies focusing on compounds similar to N-methyl derivatives:

- Antioxidant Activity : Compounds with similar structures have been shown to exhibit antioxidant properties, which may contribute to their anticancer effects by reducing oxidative damage in cells.

- Molecular Docking Studies : Computational analyses suggest that these compounds can effectively bind to targets such as kinases and phosphatases involved in tumor growth and bacterial resistance mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzamide Derivatives with Oxadiazole/Thiadiazole Moieties

Key Observations :

Pharmacologically Active Analogs

Table 2: Bioactive Compound Comparisons

Key Observations :

- Target Specificity : The target compound’s azetidine-sulfonamide group may enhance selectivity for enzymes/receptors over the indazole-imidazole systems in compound 34 .

- Therapeutic Potential: Analogs like GR127935 and L694247 demonstrate that oxadiazole-benzamide frameworks are viable in CNS drug development, suggesting similar pathways for the target compound .

Physicochemical and Spectral Comparisons

- Spectral Signatures: The target compound’s sulfonamide group would likely show IR peaks near 1300–1150 cm⁻¹ (S=O stretching), absent in non-sulfonylated analogs . ¹H NMR signals for the methylthiophene (δ ~6.5–7.2) would distinguish it from trifluoromethyl (δ ~8.2) or pyridyl substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.